(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
CAS No.: 1217831-52-1
Cat. No.: VC0152388
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.757
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217831-52-1 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.757 |
| IUPAC Name | benzyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 |
| Standard InChI Key | LDHODTYPYWKFPS-RFVHGSKJSA-N |
| SMILES | CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride is uniquely identified by its CAS registry number 1217831-52-1, which serves as its primary identifier in chemical databases and scientific literature . The IUPAC name for this compound is benzyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride. This chemical entity is also known by several alternative designations in scientific contexts, including:
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(R)-4-N-CBZ-2-METHYL-PIPERAZINE-HCl
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(R)-3-Methyl-piperazine-1-carboxylic acid benzyl ester hydrochloride
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4-BENZOXYCARBONYL-2-(R)-METHYLPIPERAZINE HYDROCHLORIDE
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1-Piperazinecarboxylic acid, 3-methyl-, phenylmethyl ester, hydrochloride (1:1), (3R)-
Additional identifiers include MDL number MFCD09029383 and InChIKey LDHODTYPYWKFPS-RFVHGSKJSA-N, which facilitate cross-referencing across different chemical databases and research platforms . These standardized identifiers ensure consistent and accurate reference to this specific chemical entity throughout the scientific community.
Structural Characteristics
The molecular structure of (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride incorporates a piperazine ring as its core scaffold, with a methyl substituent at the 3-position in the R-configuration, indicating specific stereochemistry that distinguishes it from potential isomers. A benzyl carboxylate group is attached to the piperazine nitrogen at position 1, and the compound exists as a hydrochloride salt .
Key structural features include a defined atom stereocenter at the 3-position, which is critical for its potential biological activity and molecular recognition properties . The compound possesses three rotatable bonds that contribute to its conformational flexibility, potentially allowing it to adapt to different binding environments in biological systems . Additionally, it contains two hydrogen bond donors and three hydrogen bond acceptors, which facilitate potential interactions with target proteins and receptors .
These structural attributes, particularly the R-stereochemistry, may confer specific binding characteristics that could be exploited in medicinal chemistry and drug development research.
Physical and Chemical Properties
The physical and chemical properties of (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride provide essential information for researchers working with this compound. A comprehensive overview of its key properties is presented in the following table:
Regarding solubility characteristics, the compound requires careful consideration when preparing solutions for experimental use. Researchers should select appropriate solvents based on the compound's solubility profile to achieve optimal dissolution . When properly prepared, solutions of this compound display varying stability depending on storage conditions: solutions maintained at -80°C can remain viable for up to 6 months, while those stored at -20°C should be utilized within 1 month to ensure chemical integrity .
Synthesis and Preparation
Synthetic Routes
Applications and Research Implications
Medicinal Chemistry Applications
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride belongs to the broader class of piperazine derivatives, which have demonstrated significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is primarily utilized in research settings for its potential contributions to drug discovery and development processes.
Piperazine derivatives like this compound are recognized for their interactions with various biological systems, particularly:
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Neurotransmitter receptors, which may influence neurological signaling pathways
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Enzymatic systems, potentially affecting metabolic processes
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Other biological targets relevant to pharmaceutical development
The stereochemical configuration at the 3-position (R-configuration) may impart specific binding characteristics to biological targets, potentially offering selectivity profiles that could be valuable in the development of targeted therapeutic agents. This stereoselectivity could be particularly important in research focused on disorders where receptor or enzyme specificity is crucial.
| Concentration | Amount of Compound | Volume Required |
|---|---|---|
| 1 mM | 1 mg | 3.6933 mL |
| 1 mM | 5 mg | 18.4665 mL |
| 1 mM | 10 mg | 36.9331 mL |
| 5 mM | 1 mg | 0.7387 mL |
| 5 mM | 5 mg | 3.6933 mL |
| 5 mM | 10 mg | 7.3866 mL |
| 10 mM | 1 mg | 0.3693 mL |
| 10 mM | 5 mg | 1.8467 mL |
| 10 mM | 10 mg | 3.6933 mL |
Table based on data from GlpBio product information
To enhance solubility during solution preparation, manufacturers recommend several techniques:
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Heating the container to approximately 37°C to facilitate dissolution
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Utilizing ultrasonic bath oscillation to improve solvent-solute interaction
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Storing prepared solutions in separate aliquots to avoid degradation from repeated freeze-thaw cycles
Appropriate solvent selection based on the compound's solubility characteristics is crucial for achieving complete dissolution and maintaining solution stability for experimental applications.
| Supplier | Quantity | Purity | Price |
|---|---|---|---|
| 1PlusChem | 100mg | 95+% | $35.00 |
| A2B Chem LLC | 100mg | 95% | $24.00 |
| Aaron | 100mg | 95% | $25.00 |
| abcr | 250mg | Not specified | €68.80 |
| Ambeed | 250mg | 96% | $48.00 |
| Chemenu | 1g | 95% | $182.00 |
| eNovation Chemicals LLC | 5g | 95% | $550.00 |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | 5g | 95% | $373.00 |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 5g | 95% | ¥1310.00 |
Table compiled from pricing information available as of February 25, 2025
This pricing data reveals a typical volume-based discount structure, with per-milligram costs decreasing substantially for larger quantity purchases. Researchers should evaluate their specific needs regarding quantity, purity requirements, and budget constraints when selecting a supplier. Additionally, factors such as delivery timeframes, regional availability, and supplier reliability should be considered alongside price comparisons.
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